N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
Overview
Description
5’-O-DMT-N4-Ac-2’-F-dC, also known as 5’-O-(4,4’-dimethoxytrityl)-N4-acetyl-2’-fluoro-2’-deoxycytidine, is a modified nucleoside. This compound is primarily used in the synthesis of DNA and RNA. It is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’ position, an acetyl group at the N4 position, and a fluorine atom at the 2’ position of the deoxycytidine molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N4-Ac-2’-F-dC involves multiple steps The starting material is typically 2’-deoxycytidine The first step involves the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) groupThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of 5’-O-DMT-N4-Ac-2’-F-dC follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure the efficient production of the compound. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-N4-Ac-2’-F-dC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: The fluorine atom at the 2’ position can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of 5’-O-DMT-N4-Ac-2’-F-dC derivatives with different oxidation states, while substitution reactions can yield compounds with various functional groups replacing the fluorine atom .
Scientific Research Applications
5’-O-DMT-N4-Ac-2’-F-dC has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: The compound is used in the study of DNA and RNA synthesis, as well as in the development of nucleic acid-based therapeutics.
Industry: The compound is used in the production of synthetic nucleic acids for various industrial applications
Mechanism of Action
The mechanism of action of 5’-O-DMT-N4-Ac-2’-F-dC involves its incorporation into DNA or RNA during synthesis. The presence of the fluorine atom at the 2’ position enhances the stability of the nucleic acid, while the DMT and acetyl protecting groups facilitate the selective incorporation of the compound into the nucleic acid chain. The molecular targets and pathways involved include the enzymes responsible for DNA and RNA synthesis .
Comparison with Similar Compounds
5’-O-DMT-N4-Ac-2’-F-dC is unique due to its specific modifications, which confer enhanced stability and selective incorporation into nucleic acids. Similar compounds include:
5’-O-DMT-N4-Ac-2’-F-rC: A ribonucleoside analog with similar modifications.
5’-O-DMT-N4-Ac-2’-F-dA: A deoxyadenosine analog with similar modifications.
5’-O-DMT-N4-Ac-2’-F-dG: A deoxyguanosine analog with similar modifications
These compounds share similar structural features but differ in the nucleobase and specific modifications, which can influence their stability and incorporation into nucleic acids.
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32FN3O7/c1-20(37)34-27-17-18-36(31(39)35-27)30-28(33)29(38)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,38H,19H2,1-3H3,(H,34,35,37,39)/t26-,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFNUYITABZZQS-PYYPWFDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32FN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622383 | |
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159414-98-9 | |
Record name | N-Acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluorocytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159414-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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